![molecular formula C17H21N3O5 B11012824 N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine](/img/structure/B11012824.png)

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

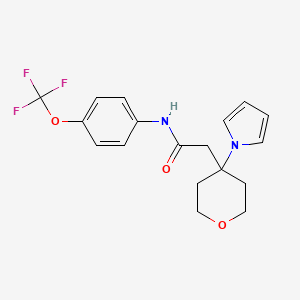

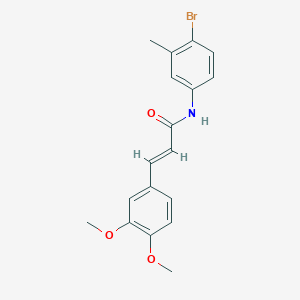

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine est un composé synthétique qui combine les caractéristiques structurelles de la quinazoline et de la valine. Les dérivés de la quinazoline sont connus pour leurs diverses activités biologiques, notamment leurs propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires. L’incorporation de la L-valine, un acide aminé essentiel, améliore le potentiel du composé pour les interactions biologiques et les applications thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine implique généralement un processus en plusieurs étapes :

Formation du noyau quinazolinique : Le noyau quinazolinique peut être synthétisé par réaction de l’acide anthranilique avec du formamide à haute température pour donner de la 2,4-dioxo-1,4-dihydroquinazoline.

Attachement du groupe butanoyle : Le dérivé de la quinazoline est ensuite mis à réagir avec du chlorure de butanoyle en présence d’une base telle que la pyridine pour former la quinazoline substituée par un butanoyle.

Couplage avec la L-valine : Enfin, l’intermédiaire butanoyle-quinazoline est couplé avec la L-valine en utilisant un réactif de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour donner le composé cible.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : La partie quinazoline peut subir des réactions d’oxydation, formant potentiellement des N-oxydes de quinazoline.

Réduction : La réduction du cycle quinazolinique peut donner des dérivés de dihydroquinazoline.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du carbone carbonyle du groupe butanoyle.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H₂O₂) ou acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.

Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d’aluminium (LiAlH₄) dans des solvants anhydres.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base telle que la triéthylamine (TEA).

Principaux produits

Oxydation : N-oxydes de quinazoline.

Réduction : Dérivés de dihydroquinazoline.

Substitution : Dérivés de quinazoline substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes avec une activité biologique potentielle.

Biologie : Étudié pour ses interactions avec les enzymes et les protéines, en particulier celles impliquées dans les voies métaboliques.

Médecine : Enquête sur son potentiel en tant qu’agent anticancéreux en raison de la présence de la partie quinazoline, connue pour inhiber diverses kinases.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.

Medicine: Investigated for its potential as an anticancer agent due to the presence of the quinazoline moiety, which is known to inhibit various kinases.

Mécanisme D'action

Le mécanisme d’action de la N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine est probablement lié à sa capacité à interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La partie quinazoline peut inhiber l’activité des kinases, perturbant les voies de signalisation impliquées dans la prolifération et la survie cellulaires. La composante L-valine peut faciliter le transport à travers les membranes cellulaires et améliorer l’affinité de liaison aux protéines cibles.

Comparaison Avec Des Composés Similaires

Composés similaires

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-alanine : Structure similaire, mais avec de l’alanine au lieu de la valine.

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine : Structure similaire, mais avec de la leucine au lieu de la valine.

Dérivés de la 2,4-dioxo-1,4-dihydroquinazoline : Divers dérivés avec différents substituants sur le cycle quinazolinique.

Unicité

La N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine est unique en raison de la combinaison spécifique du noyau quinazolinique et de la chaîne latérale L-valine. Cette combinaison peut conférer des propriétés biologiques uniques, telles qu’une absorption cellulaire accrue et des interactions spécifiques avec les protéines cibles, ce qui en fait un candidat prometteur pour des recherches et des développements supplémentaires.

Propriétés

Formule moléculaire |

C17H21N3O5 |

|---|---|

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C17H21N3O5/c1-10(2)14(16(23)24)19-13(21)8-5-9-20-15(22)11-6-3-4-7-12(11)18-17(20)25/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,18,25)(H,19,21)(H,23,24)/t14-/m0/s1 |

Clé InChI |

WOVSOUGNKRKOSI-AWEZNQCLSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11012746.png)

![methyl 5-phenyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11012748.png)

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11012753.png)

![N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B11012756.png)

![ethyl (2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012772.png)

![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11012790.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-one](/img/structure/B11012793.png)

![N-(3-fluorobenzyl)-2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11012799.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11012807.png)

![5,7-bis[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11012809.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11012810.png)

![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11012816.png)